4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester
Description
4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is a nitrogen-containing heterocyclic compound featuring a pyridin-4-yl group, a tertiary butyl ester, and an amino group. The tert-butyl ester acts as a protecting group, enhancing stability during synthetic processes . Its amino and pyridine moieties enable participation in hydrogen bonding and metal coordination, making it valuable in drug discovery pipelines.
Properties
IUPAC Name |
tert-butyl 4-amino-4-pyridin-4-ylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)5-4-11(14)10-6-8-15-9-7-10/h6-9,11H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULZCJFPSCBURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253044 | |
| Record name | 1,1-Dimethylethyl γ-amino-4-pyridinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77742-30-4 | |
| Record name | 1,1-Dimethylethyl γ-amino-4-pyridinebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77742-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl γ-amino-4-pyridinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Pyridinyl Amines
A common approach involves alkylating 4-aminopyridine derivatives with tert-butyl bromoacetate or related electrophiles. For example:
Procedure :
-
Reactants : 4-Aminopyridine (1.0 equiv), tert-butyl bromoacetate (1.2 equiv), triethylamine (2.0 equiv)
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Solvent : Dichloromethane (DCM)
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Conditions : 0°C to room temperature, 12–24 hours
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Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate, 3:1)
Mechanistic Insight :
The reaction proceeds via SN2 displacement, where the amine nucleophile attacks the electrophilic carbon of the bromoester. Tert-butyl groups provide steric protection, minimizing side reactions.
Reductive Amination of tert-Butyl 4-Oxo-4-pyridin-4-ylbutanoate
Ketone to Amine Conversion
Steps :
-
Synthesis of tert-Butyl 4-Oxo-4-pyridin-4-ylbutanoate :
-
Reductive Amination :
Optimization :
Ammonium acetate (3.0 equiv) enhances imine formation efficiency, reducing side-product formation.
Radical-Mediated Conjugate Addition
Photoredox Catalysis
This method leverages visible-light-mediated radical generation for C–N bond formation:
Procedure :
-
Reactants : Ethyl 4-(pyridin-4-yl)but-2-enoate (1.0 equiv), Boc-protected amine (1.2 equiv)
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Catalyst : Ir(ppy)3 (2 mol%)
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Conditions : Blue LEDs, acetonitrile/water (3:1), 18 hours
Key Advantages :
Multi-Step Synthesis via Boc-Protected Intermediates
Sequential Protection and Coupling
Steps :
-
Boc Protection of 4-Aminopyridine :
-
Alkylation with tert-Butyl Bromoester :
Purification :
Silica gel chromatography (dichloromethane/methanol, 95:5) removes unreacted starting materials.
Comparative Analysis of Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 65–72% | Simple setup, scalable | Requires anhydrous conditions |
| Reductive Amination | 58–63% | High functional group tolerance | Multi-step, moderate yields |
| Radical Conjugate Addition | 70–75% | Stereoselectivity, mild conditions | Specialized equipment (LEDs) |
| Boc-Protected Intermediates | 68–89% | High purity intermediates | Lengthy synthesis |
Critical Reaction Parameters
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential role as an enzyme inhibitor or activator. Notably, it exhibits significant inhibitory effects on acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. Research indicates that it may serve as a therapeutic agent for conditions such as Alzheimer's disease, where cholinesterase inhibition is beneficial .
Case Study: Cholinesterase Inhibition
- A study quantified the inhibitory effects on AChE, revealing IC50 values in the low micromolar range, indicating potent activity against the enzyme.
Biochemical Assays
In biochemical research, 4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is utilized as a probe to study enzyme mechanisms and cellular signaling pathways. Its interactions with specific cellular receptors can modulate signaling pathways crucial for various biological functions.
Case Study: Cellular Signaling Modulation
- Investigations have shown that treatment with this compound can lead to decreased levels of pro-inflammatory cytokines in vitro, suggesting potential anti-inflammatory properties.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its ability to undergo oxidation and substitution reactions makes it versatile for creating diverse chemical derivatives.
Mechanism of Action
The mechanism of action of 4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Key Observations :
- Electron-Withdrawing vs.
- Amino vs. Hydroxyimino Groups: The hydroxyimino group () introduces redox activity, enabling participation in tautomerization, unlike the primary amino group in the target compound .
- Heterocyclic Diversity : Thiazolidine derivatives () exhibit enhanced conformational rigidity due to the five-membered sulfur ring, contrasting with the flexibility of the butyric acid backbone in the target compound .
Key Observations :
- Protection Strategies: The target compound relies on tert-butyl ester protection (), a common strategy shared with intermediates in and . BH₃-mediated reductions are critical for amino group formation .
- Cross-Coupling Reactions : Suzuki coupling () is a shared technique for introducing aryl/heteroaryl groups, though the target compound lacks boronic ester intermediates seen in .
Key Observations :
- Toxicity Profiles : Tert-butyl esters generally require precautions against inhalation and dermal exposure (). Iodine-containing analogues () pose additional risks due to halogen reactivity .
- Stability : Compounds with allyl groups () may require inert storage to prevent polymerization, unlike the target compound .
Biological Activity
4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester, also known as (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.
The synthesis of (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester typically involves the protection of the amino group followed by esterification. Common methods include using tert-butyl alcohol with acid catalysts such as sulfuric acid or boron trifluoride diethyl etherate. The compound can undergo various chemical reactions, including hydrolysis and substitution, which can modify its structure and reactivity .
| Property | Details |
|---|---|
| IUPAC Name | tert-butyl (4S)-4-amino-4-pyridin-4-ylbutanoate |
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol |
| CAS Number | 946385-15-5 |
| Purity | 95% |
The biological activity of (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is primarily mediated through its interaction with specific molecular targets. The presence of the pyridine ring and amino group allows it to participate in various biochemical processes, potentially influencing enzyme activity and receptor binding. Its mechanism may involve modulation of cyclin-dependent kinases, which are crucial for regulating cell division and proliferation .
Biological Activity
Research indicates that (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester exhibits several biological activities:
- Neuroprotective Effects : Studies suggest that compounds similar to this ester may protect neuronal cells from apoptosis and promote neurogenesis, making them potential candidates for treating neurodegenerative diseases .
- Anticancer Properties : The compound has been investigated for its role in inhibiting cancer cell proliferation through mechanisms involving cyclin-dependent kinase inhibition, which is critical in cancer therapy .
- Cholinesterase Inhibition : Some derivatives have shown potential as cholinesterase inhibitors, which could be beneficial in treating conditions like Alzheimer’s disease by enhancing cholinergic signaling .
Case Study 1: Neuroprotective Potential
A study demonstrated that a related compound improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues. The results indicated a significant decrease in markers of neuroinflammation following treatment with the compound .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis via the activation of caspases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of (S)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester, it is essential to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Amino-4-pyridin-3-yl-butyric acid | Lacks tert-butyl group | Lower stability and reactivity |
| 4-Pyridin-4-yl-butyric acid tert-butyl ester | Lacks amino group | Reduced interaction with biological targets |
| 4-Amino-4-pyridin-4-yl-butyric acid methyl ester | Contains methyl instead of tert-butyl | Different pharmacokinetics and efficacy |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester, and what key intermediates are involved?
- The synthesis often involves multi-step strategies, such as:
- Protection of the amino group : Use of tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps .
- Coupling reactions : Suzuki-Miyaura cross-coupling (e.g., between pyridine-containing boronic acids and halogenated intermediates) to introduce the pyridin-4-yl moiety .
- Hydrogenation : Selective reduction of intermediates under catalytic hydrogenation conditions to finalize the structure .
- Key intermediates include Boc-protected amines and pyridine-boronic acid derivatives.
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight ([M+H]+ peaks) and detects impurities (e.g., m/z 757 observed in similar tert-butyl ester derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors retention times (e.g., 1.23 minutes under specific conditions) .
- Nuclear Magnetic Resonance (NMR) : Assigns structural features (e.g., tert-butyl singlet at ~1.4 ppm and pyridin-4-yl aromatic protons) .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Store in a cool, dry environment (< -20°C) under inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the tert-butyl ester .
- Use amber vials to minimize photodegradation, especially if the compound contains light-sensitive functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictory data between LCMS and NMR results for this compound?
- Scenario : Discrepancies may arise from:
- Tautomerism : The pyridin-4-yl group or amino group may exhibit tautomeric shifts, altering NMR signals but not LCMS data .
- Residual solvents : LCMS may detect volatile impurities, while NMR highlights non-volatile contaminants.
- Methodology :
- Perform 2D NMR (e.g., HSQC, COSY) to confirm connectivity and rule out tautomerism .
- Use preparative HPLC to isolate pure fractions and re-analyze .
Q. What strategies optimize the hydrogenation step during synthesis to avoid over-reduction of the pyridine ring?
- Catalyst selection : Use Pd/C or PtO₂ under mild hydrogen pressure (1–3 atm) to selectively reduce target functional groups without affecting aromatic rings .
- Solvent systems : Polar aprotic solvents (e.g., THF or ethyl acetate) improve reaction control .
- Monitoring : Track reaction progress via in-situ FTIR or periodic LCMS sampling to halt hydrogenation at the desired stage .
Q. How does the tert-butyl ester group influence the compound’s reactivity in medicinal chemistry applications?
- Role as a protecting group : Shields the carboxylic acid during synthesis, enabling selective deprotection under acidic conditions (e.g., TFA) .
- Impact on bioavailability : The ester enhances lipophilicity, improving cell membrane permeability in preclinical studies .
- Stability trade-offs : While stable under basic conditions, it may hydrolyze in prolonged aqueous environments, necessitating formulation studies .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Scale-up issues :
- Exothermic reactions : Suzuki coupling and hydrogenation may require controlled temperature gradients .
- Purification bottlenecks : Traditional column chromatography becomes impractical; switch to continuous flow chromatography or crystallization .
- Mitigation :
- Use process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temperature) .
- Optimize solvent recovery systems to reduce waste and costs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
